molecular formula C12H21NO4 B3790647 (2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid

(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B3790647
M. Wt: 243.30 g/mol
InChI Key: IKCLFVYTKTXQEK-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a piperidine ring substituted with an ethylbutanoyl group and a hydroxyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a piperidine derivative as the starting material, which undergoes acylation with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The hydroxyl group can be introduced through a subsequent hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethylbutanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of halides or other substituted derivatives

Scientific Research Applications

(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Steviol glycoside: A compound with a similar hydroxyl group and glycoside structure.

Uniqueness

(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both an ethylbutanoyl group and a hydroxyl group on the piperidine ring. This combination of features makes it distinct from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-3-8(4-2)11(15)13-6-5-9(14)7-10(13)12(16)17/h8-10,14H,3-7H2,1-2H3,(H,16,17)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCLFVYTKTXQEK-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)N1CC[C@@H](C[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2R,4S)-1-(2-ethylbutanoyl)-4-hydroxypiperidine-2-carboxylic acid

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